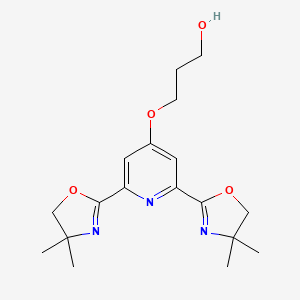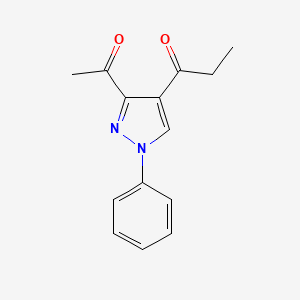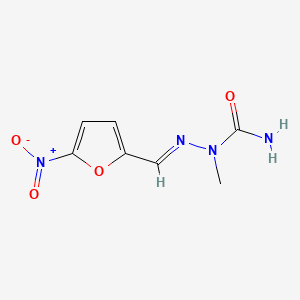![molecular formula C23H28N2O B12883718 N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine CAS No. 90266-40-3](/img/structure/B12883718.png)
N-{[4-(Heptyloxy)phenyl]methyl}quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is an organic compound with the molecular formula C23H28N2O and a molecular weight of 348.48 g/mol This compound features a quinoline core substituted with a benzyl group that has a heptyloxy chain attached to the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Heptyloxy)benzyl)quinolin-8-amine typically involves the following steps:
Formation of the Heptyloxybenzyl Intermediate: This step involves the alkylation of 4-hydroxybenzyl alcohol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-(heptyloxy)benzyl alcohol.
Quinoline Derivative Formation: The 4-(heptyloxy)benzyl alcohol is then reacted with 8-aminoquinoline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form N-(4-(Heptyloxy)benzyl)quinolin-8-amine.
Industrial Production Methods
Industrial production methods for N-(4-(Heptyloxy)benzyl)quinolin-8-amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-(Heptyloxy)benzyl)quinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
N-(4-(Heptyloxy)benzyl)quinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-(4-(Heptyloxy)benzyl)quinolin-8-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to biological effects.
類似化合物との比較
Similar Compounds
N-(4-(Methoxy)benzyl)quinolin-8-amine: Similar structure but with a methoxy group instead of a heptyloxy group.
N-(4-(Ethoxy)benzyl)quinolin-8-amine: Similar structure but with an ethoxy group instead of a heptyloxy group.
Uniqueness
N-(4-(Heptyloxy)benzyl)quinolin-8-amine is unique due to its longer heptyloxy chain, which can influence its lipophilicity, membrane permeability, and overall biological activity compared to its shorter-chain analogs.
特性
CAS番号 |
90266-40-3 |
|---|---|
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC名 |
N-[(4-heptoxyphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-17-26-21-14-12-19(13-15-21)18-25-22-11-7-9-20-10-8-16-24-23(20)22/h7-16,25H,2-6,17-18H2,1H3 |
InChIキー |
CYKGRMDGNRDANH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)









![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
